molecular formula C11H12N2O B13032675 3-Amino-4-(cyclopropylmethoxy)benzonitrile

3-Amino-4-(cyclopropylmethoxy)benzonitrile

Cat. No.: B13032675
M. Wt: 188.23 g/mol
InChI Key: JQXFHQJOOGBUMS-UHFFFAOYSA-N
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Description

3-Amino-4-(cyclopropylmethoxy)benzonitrile is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is characterized by the presence of an amino group, a cyclopropylmethoxy group, and a benzonitrile moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(cyclopropylmethoxy)benzonitrile typically involves the reaction of 4-(cyclopropylmethoxy)benzonitrile with ammonia or an amine source under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where the benzonitrile derivative is reacted with ammonia in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(cyclopropylmethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-4-(cyclopropylmethoxy)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(cyclopropylmethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropylmethoxy group can enhance binding affinity through hydrophobic interactions. The benzonitrile moiety can participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methoxybenzonitrile
  • 3-Amino-4-ethoxybenzonitrile
  • 3-Amino-4-(cyclopropylmethoxy)benzamide

Uniqueness

3-Amino-4-(cyclopropylmethoxy)benzonitrile is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and designing new molecules with specific biological activities .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-amino-4-(cyclopropylmethoxy)benzonitrile

InChI

InChI=1S/C11H12N2O/c12-6-9-3-4-11(10(13)5-9)14-7-8-1-2-8/h3-5,8H,1-2,7,13H2

InChI Key

JQXFHQJOOGBUMS-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C#N)N

Origin of Product

United States

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